Product packaging for PSTAIR(Cat. No.:CAS No. 126675-53-4)

PSTAIR

Cat. No.: B151672
CAS No.: 126675-53-4
M. Wt: 1742.0 g/mol
InChI Key: JCXVGSUDEJTPFS-IVBRFITJSA-N
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Description

Historical Discovery and Characterization of the PSTAIR Motif

The discovery and initial characterization of the this compound motif are intrinsically linked to the study of cell cycle regulation and the identification of the key enzymatic drivers of this process. Early research into the factors controlling cell division, such as Maturation-Promoting Factor (MPF), led to the identification of p34cdc2 (now known as CDK1) as a catalytic subunit crucial for the transition from G2 phase to mitosis. nih.gov As homologous proteins were identified in various eukaryotic organisms, a striking degree of sequence similarity was observed within a specific region of these kinases. sigmaaldrich.comsigmaaldrich.comusbio.net This conserved region, containing the sequence this compound, was recognized as a hallmark of this new family of kinases, subsequently termed cyclin-dependent kinases due to their requirement for association with regulatory cyclin subunits for activity. sigmaaldrich.comsigmaaldrich.com

Characterization efforts involved the development of tools, such as monoclonal antibodies specifically recognizing the this compound sequence. nih.govsigmaaldrich.comsigmaaldrich.com These antibodies proved invaluable for detecting, localizing, and studying the interactions of CDKs in diverse organisms and cell types. sigmaaldrich.comsigmaaldrich.com Research utilizing these tools, alongside biochemical and genetic studies, revealed that the this compound motif is located in a region of the CDK protein critical for interaction with cyclin partners. sigmaaldrich.comsigmaaldrich.com This interaction is necessary for the conformational changes that lead to CDK activation. Structural studies, including X-ray crystallography of CDK-cyclin complexes, further elucidated how the this compound helix (the structural element containing the motif) contributes to the binding interface with cyclins and the proper positioning of catalytic residues. nih.govnih.gov

Detailed research findings have demonstrated the specificity of antibodies raised against the synthetic this compound sequence, showing recognition of 31-34 kDa proteins in various species, consistent with the expected size of CDKs like p34cdc2 (CDK1). nih.govsigmaaldrich.com Immunoprecipitation experiments using anti-PSTAIR antibodies indicated that the this compound region might be masked when CDK1 is complexed with cyclin B in its active form, suggesting a conformational change upon complex formation. nih.gov

Data regarding the reactivity of anti-PSTAIR antibodies across species highlights the motif's conservation:

Species ExaminedReactivity with Anti-PSTAIR AntibodySource Index
HumanYes sigmaaldrich.comusbio.netnsjbio.com
MonkeyYes sigmaaldrich.com
MouseYes sigmaaldrich.comusbio.netnsjbio.com
Japanese quailYes sigmaaldrich.com
Fish (goldfish, carp, eel, starfish, amago salmon)Yes sigmaaldrich.com
XenopusYes sigmaaldrich.com
CiliatesYes sigmaaldrich.com
Plants (lily, onion)Yes sigmaaldrich.com

Note: The above table summarizes findings on antibody reactivity, indicating the presence and conservation of the this compound epitope in CDKs across these species.

Evolutionary Significance of the this compound Motif in Protein Kinases

The remarkable evolutionary conservation of the this compound motif across all eukaryotes examined underscores its fundamental importance to the function of CDKs and, by extension, to essential cellular processes like cell cycle control. sigmaaldrich.comsigmaaldrich.comabeomics.com The presence of this specific 16-amino acid sequence (EGVPSTAIREISLLKE, with the core this compound sequence being highly prominent) distinguishes CDKs from many other protein kinases. sigmaaldrich.comsigmaaldrich.comabeomics.com

The conservation suggests that the structural and functional constraints on this region have been immense throughout eukaryotic evolution. The primary role of the this compound motif in mediating the interaction with cyclins, the essential regulatory partners of CDKs, explains this evolutionary pressure. sigmaaldrich.comsigmaaldrich.com The precise interaction between the this compound helix of the CDK and the cyclin subunit is critical for the proper folding and activation of the kinase domain. nih.govnih.gov Mutations within the this compound motif can impair cyclin binding and affect kinase activity, highlighting its functional significance. nih.gov For instance, a cancer-derived mutation in CDK2 altering a proline within the PSTAIRE helix to leucine (B10760876) (P45L) was shown to impair stable cyclin association, although it could still generate an active kinase capable of functional complementation in vivo. nih.gov Molecular dynamics simulations suggested that this mutation increased flexibility in the cyclin-binding helix, potentially explaining the reduced stable cyclin interaction. nih.gov

The presence of the this compound motif, particularly the canonical EGVPSTAIREISLLKE sequence, is a defining characteristic of the CDKA class of CDK-related genes in plants, further illustrating its conserved role in this kingdom. researchgate.net While some CDK-related kinases may have variations in this region (e.g., PCTAIRE, PSSALRE), the prevalence and functional importance of the this compound sequence in the major cell cycle-regulating CDKs across diverse species emphasize its deep evolutionary significance as a critical determinant of CDK-cyclin interaction and kinase regulation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H132N20O26 B151672 PSTAIR CAS No. 126675-53-4

Properties

CAS No.

126675-53-4

Molecular Formula

C76H132N20O26

Molecular Weight

1742.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1

InChI Key

JCXVGSUDEJTPFS-IVBRFITJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N

sequence

EGVPSTAIREISLLKE

Synonyms

CDC2 peptide (42-57)
PSTAIR
PSTAIR peptide

Origin of Product

United States

Molecular Architecture and Dynamics of the Pstair Motif

Primary Sequence Conservation and Variations of the PSTAIRE Motif

The PSTAIRE motif is highly conserved among members of the CDK family across various species. callutheran.eduoup.comppke.hu This conservation underscores its critical role in CDK function. While the canonical motif is PSTAIRE, variations exist in some CDK family members and across different organisms. oup.comppke.hunih.govsinobiological.com For instance, some plant CDKs exhibit variations like PSTALRE or PPT(A/T)LRE. oup.comnih.gov PCTAIRE kinases, a distinct CDK subfamily, are characterized by a cysteine-for-serine substitution in the PSTAIRE motif. sinobiological.combenthamdirect.com Despite variations, the core functional importance of this region in cyclin binding is largely maintained. embopress.org

Cross-Species Homology of PSTAIRE-Containing Proteins

CDKs containing the PSTAIRE motif exhibit significant homology across diverse eukaryotic organisms, from yeast to humans and plants. wikipedia.orgoup.comppke.huubc.ca For example, the CDKA in the unicellular green alga Ostreococcus tauri contains the canonical PSTAIRE motif and shows 66% sequence identity with Arabidopsis thaliana CDKA. oup.com Orthologs of the central cell cycle regulator with the PSTAIRE motif include Cdc2 in Schizosaccharomyces pombe, Cdc28 in Saccharomyces cerevisiae, CDK1 in vertebrates, and CDKA in plants. oup.com This high degree of cross-species homology highlights the fundamental and conserved role of PSTAIRE-containing CDKs in cell cycle control throughout eukaryotic evolution. wikipedia.orgoup.comubc.ca

Genetic Basis of PSTAIRE Motif Encoding

The PSTAIRE motif is encoded within the gene sequence of cyclin-dependent kinases. The conservation of this amino acid sequence across species implies a strong evolutionary pressure to maintain the integrity of the corresponding DNA sequence. While specific details on the genetic encoding across all species were not extensively detailed in the provided sources, the presence of this conserved motif in CDK genes across eukaryotes is well-established. oup.comppke.hu

Secondary and Tertiary Structural Context of the PSTAIRE Motif

The PSTAIRE motif is located within the C-helix (also known as the αC-helix) of the CDK protein structure. wikipedia.orgmdpi.comcallutheran.edunih.gov The CDK protein typically folds into a bilobal structure, with the smaller N-terminal lobe containing beta sheets and the C-helix, and a larger C-terminal lobe primarily composed of alpha helices. wikipedia.orgmdpi.comnih.govvirginia.edu The PSTAIRE helix is situated in the N-terminal lobe. wikipedia.orgvirginia.edu

The PSTAIRE Helix Conformation within Cyclin-Dependent Kinases

In the monomeric, inactive state of CDK2, the PSTAIRE helix is in a position that contributes to the inactive conformation of the catalytic site. mdpi.comnih.gov The side chain of Glu51, a residue within the PSTAIRE helix, is oriented away from the catalytic cleft in the inactive state. mdpi.comnih.gov The PSTAIRE helix, along with other structural elements like the T-loop, undergoes significant conformational changes upon cyclin binding, which are essential for CDK activation. mdpi.comcallutheran.edupssweb.orgnih.gov

Conformational Transitions of the PSTAIRE Helix upon Protein-Protein Association

The binding of cyclins to CDKs induces a crucial conformational change in the PSTAIRE helix. Upon cyclin binding, the PSTAIRE helix rotates and moves inward into the catalytic cleft. mdpi.comcallutheran.edunih.gov This movement is critical for the proper positioning of active site residues, such as Glu51, which can then form interactions (e.g., a salt bridge with Lys33) necessary for kinase activity and ATP binding. callutheran.eduvirginia.edu The rotation of the PSTAIRE helix is often described as moving into an "inner" or "helix in" conformation, favoring the full activation of the CDK. nih.govcallutheran.edu This conformational transition is a key event in the activation mechanism of CDKs upon association with their cyclin partners. mdpi.comcallutheran.edunih.gov Molecular dynamics simulations have shown that ATP binding can lead to destabilization of the PSTAIRE helix in the apo form, while cyclin binding leads to stabilization of the PSTAIRE helix in the complex. nih.gov

Data Tables

Based on the provided information, a table summarizing the sequence variations of the PSTAIRE motif in different CDK types and species can be illustrative.

CDK Type (Species)PSTAIRE Motif SequenceNotesSource
CDKA (Ostreococcus tauri)PSTAIRECanonical motif oup.com
CDKA (Arabidopsis thaliana)PSTAIRECanonical motif oup.comnih.gov
CDKB1 (Plants)PPTALREPlant-specific variation nih.gov
CDKB2 (Plants)PPTTLREPlant-specific variation nih.gov
CDKC (Plants)PITAIREFound in mammalian CDK9 orthologs nih.gov
CDKD (Plants)N(I/V/F)TALREHomologous to CDK-activating kinase (CAK) oup.comnih.gov
CDKE (Plants)SPTAIRE nih.gov
CDKG (Plants)PL(T/S)SLREHomologous to mammalian CDK10/11 nih.gov
CDK-like (Plants)(V/I/L)(K/R)FMAREI nih.gov
PCTAIRE kinases (Human)PCTAIRECysteine substitution for Serine sinobiological.combenthamdirect.com
HsCDK1 (Human)PSTAIRECanonical motif cambridge.org
HsCDK2 (Human)PSTAIRECanonical motif mdpi.comcallutheran.edu
TvCRK5 (Trichomonas vaginalis)PSTAIRE (with 2 substitutions)Highly conserved compared to HsCDK1 cambridge.org
TvCRK1 (Trichomonas vaginalis)PSTAIRE (with 7 substitutions)Shows more variations cambridge.org
TvCRK2 (Trichomonas vaginalis)PSTAIRE (with 7 substitutions)Shows more variations cambridge.org

Functional Paradigms of the Pstair Motif in Cyclin Dependent Kinase Regulation

Critical Role in Cyclin-Dependent Kinase Activation Mechanisms

CDKs are typically inactive in their monomeric form and require binding to a cyclin partner for activation. wikipedia.orgbiologists.comcallutheran.edumdpi.com The PSTAIR motif is a key component in this activation process. biologists.com

Orchestration of Cyclin Binding and Allosteric Activation

The this compound motif is directly involved in the formation of the complex between CDKs and cyclins. sigmaaldrich.comabbiotec.comsigmaaldrich.com Cyclin binding to the CDK catalytic subunit, mediated in part by the this compound helix, induces significant conformational changes necessary for kinase activation. callutheran.edunih.govnih.govfrontiersin.org Specifically, the association with cyclins via the this compound helix helps to displace the T-loop, which in the inactive state obstructs the catalytic cleft. biologists.comcallutheran.edunih.govfrontiersin.org This displacement is a crucial step in opening the active site. callutheran.edunih.govfrontiersin.org

Kinetic studies have shown that the association between the this compound helix of CDK2 and specific helices (helices 3 and 5) of cyclin A is an initial rapid step in complex formation. nih.gov This initial binding leads to an intermediate complex where the activation segment (T-loop) may not be fully accessible for phosphorylation. nih.gov Additional interactions between the CDK's C-lobe and the cyclin's N-terminal helix then induce a further conformational change, leading to a mature complex where the T-loop is exposed for phosphorylation by a CDK-activating kinase (CAK), a step required for full activation. nih.gov The PSTAIRE helix itself undergoes rearrangement, rotating and moving into the catalytic cleft upon cyclin binding. callutheran.edumdpi.com

Contribution to Catalytic Site Formation and Substrate Accessibility

Beyond facilitating cyclin binding, the conformational changes induced by this interaction, involving the this compound helix and the T-loop, are essential for the formation of a functional catalytic site and ensuring substrate accessibility. callutheran.edunih.govresearchgate.net The realignment of critical residues within the active site, primed for the phospho-transfer reaction, is a direct consequence of cyclin association and the resulting structural changes, including the repositioning of the PSTAIRE helix. biologists.comcallutheran.edumdpi.com In the inactive monomeric CDK, the catalytic site residue Glu51, located within the PSTAIRE helix, is oriented away from the catalytic cleft. mdpi.com Cyclin binding and the subsequent rearrangement of the PSTAIRE helix bring this residue into a position conducive to catalysis. callutheran.edumdpi.com The movement of the T-loop away from the catalytic cleft also directly contributes to opening access for substrate binding. callutheran.edu

Central Involvement in Eukaryotic Cell Cycle Progression

CDKs, regulated by cyclins and other factors, are key drivers of cell cycle progression in all eukaryotes. abbiotec.comsigmaaldrich.comwikipedia.orgcas.cz The conserved nature of the this compound motif across eukaryotic CDKs underscores its fundamental importance in this conserved process. sigmaaldrich.comabbiotec.comsigmaaldrich.com Different CDK-cyclin pairs are active at specific stages of the cell cycle, and the this compound motif's role in complex formation is therefore central to the timely and ordered progression through these phases. biologists.comnih.gov

Regulation of G1-S Phase Transition Modalities

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, regulated by specific CDK-cyclin complexes. CDK4/cyclin D and CDK6/cyclin D complexes, followed by CDK2/cyclin E, sequentially phosphorylate the retinoblastoma protein (Rb), leading to the activation of E2F proteins and the expression of genes required for DNA replication and S phase entry. biologists.comnih.gov CDKs containing the this compound motif, such as CDK2 and CDK3, play significant roles in the G1-S transition. CDK2, in complex with cyclin E, is important for this transition and the initiation of DNA synthesis. ijpsonline.comijpsonline.com CDK3 is also a major player in driving Rb phosphorylation during the G0/G1 transition and early G1 phase, preceding the effects of CDK4/cyclin D, CDK6/cyclin D, and CDK2/cyclin E. nih.gov The this compound motif's involvement in the activation of these CDKs by their respective cyclins is thus indirectly essential for the proper regulation of the G1-S transition.

Meiotic Cell Cycle Regulatory Functions

The PSTAIRE motif, as part of core cell cycle regulators like CDK1, is involved in meiotic processes. Maturation-promoting factor (MPF), which plays a key role in the progression from interphase (G2) to metaphase (M) in both meiosis and mitosis, is considered a cyclin-dependent kinase cycle. While the provided search results don't offer extensive detail specifically on the PSTAIRE motif's unique functions solely within meiosis, the involvement of PSTAIRE-containing CDKs like CDK1 in M-phase regulation broadly implicates the motif in meiotic events. mdpi.com

Diversity of PSTAIRE-Containing Cyclin-Dependent Kinases

The CDK family is diverse, with members containing the conserved PSTAIRE motif and others with variations. This diversity contributes to the regulation of various cellular processes beyond just the core cell cycle. wikipedia.orgnih.govmdpi.comwaocp.com

Comparative Analysis of CDC2/CDK1 and Related Kinases

CDC2 (also known as CDK1) is a central and highly conserved PSTAIRE-containing CDK that plays indispensable roles in cell cycle progression across eukaryotes. nih.govnih.govnih.govthermofisher.com In many organisms, including yeast, a single PSTAIRE CDK like Cdc2/CDC28 is sufficient to regulate all cell cycle phases. nih.govnih.gov In humans, CDK1, CDK2, and CDK3 are PSTAIRE CDKs involved in cell cycle regulation, although CDK1 alone can drive the entire cell cycle in human cells. wikipedia.orgnih.govnih.gov

CDK1 and CDK2 share structural similarities, and both are important for DNA replication in systems like Xenopus egg extracts. nih.gov While CDK1 is essential for mitotic entry, CDK2 is crucial for the G1 to S phase transition and progression through S phase. nih.govtandfonline.commdpi.com The distinct roles and regulation of CDK1 and CDK2, despite both containing the PSTAIRE motif, highlight the functional diversity within this group. nih.gov Studies comparing the interactions of proteins like Spy1 with the PSTAIRE helix of CDK2 and Cyclin A reveal both similarities and differences in how the motif is engaged by different binding partners. embopress.org

Functional Dissection of CDK2-PSTAIR Interactions

The interaction between CDK2 and its cyclin partners, particularly Cyclin A and Cyclin E, is critically dependent on the PSTAIRE helix. callutheran.edunih.govtandfonline.commdpi.com Functional dissection studies have shown that the PSTAIRE helix undergoes significant conformational changes upon cyclin binding, rotating into the catalytic cleft and contributing to the formation of the active site. callutheran.edu A cancer-derived mutation in the PSTAIRE helix of CDK2, substituting a proline with a leucine (B10760876), was found to impair stable cyclin association while still allowing the formation of an active kinase, suggesting increased flexibility in the cyclin-binding helix. nih.gov The amino acid sequence within the PSTAIRE region has been shown to influence cyclin specificity for CDKs. callutheran.edu

This compound Motif in Fungal Cyclin-Dependent Kinase Orthologs (e.g., Cdc28, Pho85)

In fungal systems, such as Saccharomyces cerevisiae (budding yeast) and Schizosaccharomyces pombe (fission yeast), PSTAIRE-containing CDKs like Cdc28 and Cdc2, respectively, are central regulators of the cell cycle. nih.govnih.govyeastgenome.org Cdc28 in budding yeast, containing a conserved PSTAIRE motif, is sufficient to drive all cell cycle phases with distinct cyclins. nih.govyeastgenome.org

Pho85 is another member of the CDK family in budding yeast that contains a conserved PSTAIRE motif and is highly homologous to Cdc28. nih.govmolbiolcell.org Although Pho85 shares significant identity with Cdc28, it cannot functionally replace it. nih.gov Pho85 associates with specific cyclins called Pcls (Pho85 cyclins) and is involved in various cellular processes, including phosphate (B84403) metabolism, glycogen (B147801) biosynthesis, actin regulation, and cell cycle progression, particularly at the G1 phase and the end of M phase. nih.govmolbiolcell.orgnih.govplos.org Functional analysis of Pho85 mutants has shown that the glutamate (B1630785) residue (E53) in the PSTAIRE sequence is important for Pho85 function. nih.gov Unlike cell cycle CDKs where T-loop phosphorylation is essential for activation, the regulation of Pho85 appears distinct, with tyrosine phosphorylation potentially playing a role in discriminating between different Pho85-cyclin complexes. nih.gov Research indicates that Pho85, in complex with Pcl cyclins, plays a role in regulating G1 transcription by phosphorylating and inhibiting proteins like Whi5, analogous to the function of CDK4/6 and Cyclin D in mammals. plos.org

Investigation of Other Identified this compound-Bearing Kinases

While the PSTAIRE motif is characteristic of many cell cycle CDKs, its presence does not automatically imply a cell cycle regulatory role for every kinase containing it. annualreviews.org Beyond the well-characterized cell cycle CDKs like CDK1 and CDK2, other kinases have been identified that contain the PSTAIRE motif or variations thereof. For instance, plant CDKs classified as CDKA contain the conserved PSTAIRE motif and are functionally similar to yeast Cdc2/CDC28 and animal CDK1-3. oup.comresearchgate.netnih.govnih.gov However, plants also have other CDK classes with altered PSTAIRE sequences or different conserved motifs, like CDKG with a PLTSLRE motif. oup.com

Studies have also explored the interactions of proteins like Cks30A and Cks85A in Drosophila with CDKs. Cks85A was found to interact strongly with CDK1 and CDK2, while Cks30A associated at lower levels with CDK1 and weakly with CDK2. uwindsor.ca These interactions involve CDKs containing the PSTAIRE motif, highlighting their involvement in various protein complexes and regulatory pathways. The identification of kinases that share compound binding characteristics suggests that a small number of representative kinases could be used to assess the potential promiscuity of kinase inhibitors, which may include this compound-bearing kinases. nih.gov Furthermore, recent research suggests that PSTAIRE-type CDKs may have essential roles in diverse processes beyond cell cycle regulation across eukaryotes, including non-cell cycle functions in animals and light responses in plants. nih.gov

Biomolecular Interaction Networks Involving the Pstair Motif

Specific Protein-Protein Interaction Interfaces

The interaction between the PSTAIRE motif within CDKs and cyclins involves specific contact points and is mediated by a combination of non-covalent forces. callutheran.edunih.gov This intricate interface ensures the stable association and proper orientation of the two proteins, which is necessary for catalytic activity. callutheran.edumdpi.comnih.gov

Detailed Characterization of Cyclin-PSTAIRE Helix Contact Points

Structural studies, particularly of the cyclinA-CDK2 complex, have provided detailed insights into the contact points between the cyclin and the PSTAIRE helix. callutheran.edu The PSTAIRE helix of CDK2 rotates and moves into the CDK catalytic cleft upon cyclin binding. callutheran.edu Specific amino acid residues within the PSTAIRE helix engage in interactions with residues on the cyclin. For example, Isoleucine 49 (Ile49) of the CDK2 PSTAIRE helix is situated within a hydrophobic pocket formed by several cyclinA residues, including Leu263, Phe267, Leu299, Leu306, and part of Lys266. callutheran.edu Another residue, Ile52 of the PSTAIRE helix, makes van der Waals contact with Phe304 of cyclinA. callutheran.edu Hydrophobic packing is also observed between Leu54 of CDK2 and Phe267 and Ala307 of cyclinA. callutheran.edu

These interactions are crucial for stabilizing the complex and facilitating the conformational changes in CDK2 that lead to activation. callutheran.edumdpi.comnih.gov The precise arrangement of these contact points contributes to the specificity of cyclin-CDK interactions. callutheran.edu

Non-Covalent Interactions: Hydrogen Bonding and Hydrophobic Forces

The stability of the cyclin-PSTAIRE helix interface is maintained by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic forces. callutheran.edunih.gov Hydrophobic interactions, such as those involving Ile49, Ile52, and Leu54 of the PSTAIRE helix with hydrophobic residues on cyclinA, play a significant role in the tight packing of the interface. callutheran.edu These interactions are driven by the tendency of non-polar molecules or regions to associate with each other, minimizing their contact with water. pressbooks.pubencyclopedia.pub

In addition to hydrophobic forces, hydrogen bonds contribute to the stability and specificity of the interaction. callutheran.edunih.gov A hydrogen bond network forms in the region adjacent to the PSTAIRE helix in the complexed state. callutheran.edu For instance, backbone carbonyls of Glu42 and Val44 in CDK2 act as hydrogen bond acceptors for the Lys266 side chain of cyclinA. callutheran.edu The backbone amide of Val44 donates a hydrogen bond to the Glu295 carboxylate of cyclinA, and an additional hydrogen bond links the side chains of Lys266 and Glu295. callutheran.edu These specific hydrogen bonding patterns, along with van der Waals forces and hydrophobic interactions, collectively define the cyclin-CDK binding interface involving the PSTAIRE motif. callutheran.edunih.govquizlet.com

Modulatory Effects of PSTAIRE Motif Amino Acid Substitutions on Binding Affinity

Mutations within the PSTAIRE motif can significantly impact the binding affinity between CDKs and cyclins, thereby affecting CDK activity and cell cycle regulation. nih.govnih.gov The conserved nature of the PSTAIRE sequence across different CDK family members highlights its functional importance. abbiotec.comcallutheran.edu

Research on cancer-derived mutations has provided insights into the role of specific PSTAIRE residues. For example, a mutation in CDK2 where the conserved proline at position 45 (P45) in the PSTAIRE helix is substituted with leucine (B10760876) (P45L) has been shown to impair stable cyclin association. nih.govnih.gov This proline residue is typically located at the N-terminus of the PSTAIRE helix and undergoes a rotation into the CDK2 protein upon cyclin binding, facilitating a hydrogen bond between Glu51 (from PSTAIRE) and Lys31. nih.gov The P45L mutation is thought to increase flexibility in the PSTAIRE region, leading to a greater ensemble of structures, not all of which are permissive for cyclin binding. nih.gov

Studies involving targeted mutagenesis of CDK4 have also identified amino-terminal sequences, including the PSTAIRE region, as important for cyclin D1 binding. researchgate.net Mutations proximal to the carboxyl terminus of the PSTAIRE motif in CDK4 have been shown to decrease cyclin D1 binding by over 50%. researchgate.net These findings underscore the sensitivity of the cyclin-CDK interaction to alterations within the PSTAIRE sequence and its critical role in maintaining proper binding affinity. nih.govresearchgate.net

Data on the impact of specific PSTAIRE mutations on cyclin binding affinity can be summarized in tables, illustrating the quantitative effects of these substitutions.

CDKMutationEffect on Cyclin Binding AffinityReference
CDK2P45LConsiderably impaired stable cyclin association nih.govnih.gov
CDK4Mutations near C-terminus of PSTAIRE motifDecreased cyclin D1 binding (>50%) researchgate.net

These examples demonstrate how even single amino acid changes within the PSTAIRE motif can have significant consequences for the crucial protein-protein interaction between CDKs and cyclins, impacting downstream cellular processes like cell cycle progression. nih.govresearchgate.net

Compound Names and PubChem CIDs:

It is important to note that PSTAIRE is a peptide sequence motif found within proteins (CDKs), not a standalone chemical compound with a unique PubChem CID in the traditional sense. Similarly, Cyclin and CDK are protein families. While specific small molecule inhibitors that bind to CDK-cyclin complexes may have PubChem CIDs, the proteins and the motif itself are typically identified by protein accession numbers (e.g., UniProt, PDB). However, in the context of providing identifiers for "compound names" mentioned, relevant entries for related concepts or specific instances are listed below where available.

NameDescriptionRelevant Identifier TypeIdentifier(s)
PSTAIRE motifConserved amino acid sequence in CDKsSequence MotifPSTAIRE (Sequence)
CyclinRegulatory protein family binding to CDKsProtein FamilyCyclin A (e.g., UniProt P16477), Cyclin B (e.g., UniProt P32121), Cyclin D1 (PubChem CID: 72998476 nih.gov, UniProt P24385), Cyclin E (UniProt P24864)
CDKCyclin-dependent kinase protein familyProtein FamilyCDK1 (UniProt P06493), CDK2 (UniProt P24941), CDK4 (UniProt P11802), CDK6 (UniProt Q00534), CDK9 (PubChem CID: 90412502 , UniProt P50750)
SeliciclibCDK inhibitorSmall MoleculePubChem CID: 160355 wikipedia.org
Cdk-IN-9CDK inhibitorSmall MoleculePubChem CID: 164513408 nih.gov
PubChem CID 4871Phytochemical with binding affinity for CDK1Small MoleculePubChem CID: 4871 ijpsonline.comresearchgate.net
PubChem CID 107876Phytochemical with binding affinity for CDK2Small MoleculePubChem CID: 107876 ijpsonline.comresearchgate.net

Regulatory Mechanisms Governing Pstair Containing Protein Turnover and Activity

Post-Translational Regulatory Events

Post-translational modifications represent a rapid and dynamic means of modulating the activity and stability of PSTAIR-containing proteins. These events include phosphorylation and targeted degradation via the ubiquitin-proteasome system.

Phosphorylation-Dependent Modulation of this compound Protein Activity

Phosphorylation is a primary mechanism governing the catalytic activity of CDKs. The this compound motif, located within the catalytic domain, plays a crucial role in the conformational changes required for kinase activity upon cyclin binding. wikipedia.orgabbiotec.comresearchgate.net Full activation of CDKs typically requires phosphorylation on a conserved threonine residue within the activation loop (T-loop), such as Thr160 in CDK2 or Thr161 in CDK1. wikipedia.orgsigmaaldrich.combiologists.comfrontiersin.orgnih.gov This phosphorylation is catalyzed by a dedicated CDK-activating kinase (CAK), which in many organisms is CDK7, itself a this compound-containing protein. wikipedia.orgnih.govpnas.orgresearchgate.net The binding of a cyclin subunit to the CDK is generally a prerequisite for this activating phosphorylation, as it induces conformational changes that make the T-loop accessible to CAK. wikipedia.orgresearchgate.netfrontiersin.org

Conversely, inhibitory phosphorylation events also regulate CDK activity. Phosphorylation of residues within the ATP-binding site, specifically Thr14 and Tyr15 in CDK1, by kinases such as Wee1 and Myt1, hinders ATP binding and thus inhibits kinase activity. biologists.comnih.gov Dephosphorylation of these sites by Cdc25 phosphatases is necessary for CDK activation and progression through the cell cycle. nih.gov

Beyond direct phosphorylation of the CDK catalytic subunit, phosphorylation of CDK substrates is a key outcome of CDK activity and serves to propagate the cell cycle signal. CDKs typically phosphorylate proteins on serine or threonine residues followed by a proline (S/T-P sites), although nonconventional sites also exist and can be important for specificity and regulation. wikipedia.orgresearchgate.netnih.gov Phosphorylation of specific substrates can alter their activity, localization, or interaction with other proteins, thereby driving specific cell cycle transitions or regulating transcriptional processes. researchgate.netnih.govembopress.orgembopress.org For instance, phosphorylation of retinoblastoma protein (Rb) by CDK4/6 and CDK2 leads to the release of E2F transcription factors, promoting the expression of genes required for S phase entry. biologists.comembopress.org

Ubiquitin-Proteasome System-Mediated Degradation Pathways of this compound Proteins

The ubiquitin-proteasome system (UPS) plays a critical role in regulating the abundance of key cell cycle regulators, including cyclins and CDK inhibitors (CKIs), and in some cases, the CDKs themselves, thereby indirectly and directly modulating the activity of this compound-containing proteins. khanacademy.orgbiologists.comnih.govnih.govmolbiolcell.orgresearchgate.netembopress.orgembopress.org The targeted degradation of these proteins by the UPS ensures the irreversible nature of cell cycle transitions. biologists.comembopress.org

Two major E3 ubiquitin ligase complexes are central to cell cycle control: the SCF (Skp1-Cullin1-F-box protein) complex and the APC/C (Anaphase-Promoting Complex/Cyclosome). biologists.commolbiolcell.orgresearchgate.netembopress.org These complexes recognize specific substrates, often after they have been phosphorylated, and attach ubiquitin chains, marking them for degradation by the 26S proteasome. khanacademy.orgbiologists.comnih.govembopress.orgembopress.orgmdpi.com

For example, the degradation of S-phase cyclins and certain CKIs like p27Kip1 is often triggered by phosphorylation-dependent recognition by SCF complexes. nih.govresearchgate.netembopress.orgembopress.org Phosphorylation of p27 on Thr187 by CDK2 is required for its ubiquitination and subsequent degradation, allowing progression into S phase. nih.govembopress.org Similarly, the APC/C targets mitotic cyclins (Cyclin A and Cyclin B) for degradation, which is essential for exit from mitosis. khanacademy.orgbiologists.commolbiolcell.orgresearchgate.net The activity of APC/C itself is regulated by phosphorylation, often by CDKs, highlighting the intricate feedback loops between phosphorylation and ubiquitination in cell cycle control. biologists.commolbiolcell.org

While CDKs themselves are generally more stable than cyclins, their degradation can also be regulated by the UPS under specific conditions or in response to certain signals. nih.gov For instance, CDK2 degradation has been shown to be regulated by ubiquitination mediated by specific E3 ligases. nih.govmdpi.com

Transcriptional and Translational Control of this compound Protein Abundance

In addition to post-translational mechanisms, the cellular levels of this compound-containing proteins, particularly CDKs and their cyclin partners, are also controlled at the level of gene expression and protein synthesis.

Mechanisms of this compound-Containing CDK Gene Expression Regulation

The transcription of CDK genes is regulated in a cell cycle-dependent manner, although the levels of CDK catalytic subunits tend to be more stable throughout the cell cycle compared to cyclins. khanacademy.orgmolbiolcell.org The expression of specific CDKs is controlled by various transcription factors that are themselves regulated during the cell cycle. embopress.orgmolbiolcell.org For example, E2F transcription factors, activated by CDK-mediated phosphorylation of Rb, promote the transcription of genes encoding S-phase CDKs and cyclins. biologists.comembopress.org

Transcriptional CDKs, such as CDK7, CDK8, CDK9, CDK12, and CDK13, play direct roles in regulating the transcription of other genes by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. wikipedia.orgfrontiersin.orgpnas.orgnih.govmdpi.com This highlights a feedback loop where CDKs involved in transcription regulate the expression of other genes, potentially including those encoding cell cycle regulators.

Studies in model organisms like yeast have provided detailed insights into the transcriptional networks controlling cell cycle gene expression, demonstrating how interconnected transcription factors, cyclin/CDK complexes, and ubiquitin ligases coordinate periodic gene expression. embopress.orgmolbiolcell.org

Translational Regulation of this compound-Containing CDK Synthesis

There is evidence that CDKs, particularly CDK1, can directly or indirectly influence the translational machinery. rupress.orgbiorxiv.orgnih.gov CDK1 has been shown to regulate global translation rates and specifically the translation of mRNAs containing a 5' terminal oligopyrimidine (5'TOP) motif, which includes many ribosomal proteins and translation factors. rupress.orgbiorxiv.org This suggests a mechanism by which CDK activity can coordinate protein synthesis with cell proliferation. rupress.org

Advanced Methodologies for Investigating the Pstair Motif

Immunochemical Probing and Detection Strategies

Immunochemical methods utilize antibodies that specifically recognize the PSTAIR sequence to detect, localize, and isolate proteins containing this motif. This is possible because the this compound sequence is highly conserved across various species and CDK family members. abbiotec.comscientificlabs.co.uknovusbio.com

Monoclonal Anti-PSTAIR Antibody Development and Specificity

Monoclonal antibodies specifically targeting the this compound sequence have been developed to investigate proteins containing this motif. scientificlabs.co.uk These antibodies are typically raised in animals, such as mice or rabbits, using a synthetic peptide corresponding to the this compound sequence, often conjugated to a carrier protein like BSA, as the immunogen. abbiotec.comscientificlabs.co.uknovusbio.comnovusbio.combiocompare.combosterbio.com

The specificity of anti-PSTAIR antibodies is crucial for distinguishing proteins containing this conserved motif from other cellular proteins. Monoclonal Anti-PSTAIR antibodies have been shown to recognize an epitope present in the this compound sequence of p34cdc2 (CDK1) and other cyclin-dependent kinases containing the this compound motif, such as CDK2 and CDK3. novusbio.com These antibodies typically recognize proteins in the 31-34 kDa range in immunoblotting, consistent with the molecular weight of CDKs. novusbio.combosterbio.com Cross-reactivity has been observed across a wide range of species, including human, monkey, mouse, various fish species, Xenopus, ciliates, and plants, highlighting the evolutionary conservation of the this compound motif. novusbio.comnovusbio.comsigmaaldrich.com

Applications in Western Blotting, ELISA, and Immunoprecipitation Studies

Anti-PSTAIR antibodies are widely used in various immunochemical assays to study proteins containing the this compound motif. scientificlabs.co.uknovusbio.com

Western Blotting: This technique is used to detect and quantify proteins containing the this compound motif in cell lysates or tissue samples. abbiotec.comscientificlabs.co.uknovusbio.combosterbio.com Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with the anti-PSTAIR antibody. The antibody binds to the this compound motif in the target proteins, which are then visualized using a secondary antibody conjugated to a detectable label. bosterbio.com Recommended dilutions for Western Blotting with anti-PSTAIR antibodies can range from 1:100 to 1:2000 or even 1:10000 depending on the specific antibody and application. abbiotec.comnovusbio.comnovusbio.com A specific band at approximately 34 kDa is typically detected for this compound-containing proteins like CDK1. bosterbio.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used for the quantitative detection of this compound-containing proteins in various sample types. scientificlabs.co.uknovusbio.com In this assay, the anti-PSTAIR antibody is used to capture or detect the target protein, and the signal generated is proportional to the amount of protein present. Recommended dilutions for ELISA can range from 1:100 to 1:2000. abbiotec.comnovusbio.comnovusbio.com

Immunoprecipitation (IP): Immunoprecipitation allows for the isolation and purification of proteins containing the this compound motif from complex mixtures. scientificlabs.co.uknovusbio.com The anti-PSTAIR antibody is incubated with a cell lysate, allowing it to bind to the target proteins. Antibody-protein complexes are then isolated using a solid support, such as protein G affinity chromatography beads. abbiotec.com This technique is valuable for studying protein interactions, such as the association of CDKs with cyclins, although some anti-PSTAIR antibodies may not precipitate CDKs when complexed with cyclin B. novusbio.comnovusbio.com Recommended dilutions for Immunoprecipitation can range from 1:10 to 1:500. novusbio.comnovusbio.com

Immunocytochemistry for Subcellular Localization

Immunocytochemistry utilizes anti-PSTAIR antibodies to determine the subcellular localization of proteins containing the this compound motif within cells. scientificlabs.co.ukresearchgate.netspringernature.com Cells are fixed and permeabilized, and then incubated with the anti-PSTAIR antibody. The bound antibody is visualized using a fluorescently labeled secondary antibody, allowing the distribution of the target proteins within cellular compartments to be observed using microscopy. springernature.com This method has been used to study the localization of p34cdc2 (CDK1) during the cell cycle, showing its distribution in the cytoplasm and sometimes more intense staining in specific regions like the cortical region where the preprophase band of microtubules is located in plant cells. researchgate.net

Biophysical and Structural Elucidation Approaches

Biophysical and structural methods provide insights into the three-dimensional structure and dynamics of the this compound motif within proteins and its role in protein function and interactions.

X-ray Crystallography of this compound-Containing Protein Complexes

X-ray crystallography is a powerful technique used to determine the atomic-resolution three-dimensional structure of proteins. nih.govlibretexts.org Applying this method to proteins containing the this compound motif, particularly in complex with their binding partners like cyclins, has provided crucial insights into the structural role of this motif. callutheran.eduresearchgate.net

Crystallographic studies of cyclin-CDK complexes have shown that the PSTAIRE helix (the alpha-helical region containing the this compound sequence) is an essential part of the interface between the CDK catalytic subunit and the cyclin regulatory subunit. callutheran.edu In the inactive, unbound CDK, the PSTAIRE helix is in a conformation that blocks the active site. callutheran.edu Upon cyclin binding, significant conformational changes occur, including the rotation and movement of the PSTAIRE helix into the catalytic cleft. callutheran.edu This movement, along with changes in other structural elements like the T-loop, contributes to the formation of a functional active site. callutheran.edu The PSTAIRE glutamate (B1630785) residue is often positioned in the active site cleft, potentially forming a salt bridge with a conserved lysine (B10760008) residue (Lys 33 in CDK2), which is part of the catalytic triad. callutheran.eduresearchgate.net Interactions between residues in the PSTAIRE helix and residues in the cyclin contribute to the stability of the complex and can influence cyclin specificity. callutheran.edu

Computational Molecular Dynamics Simulations of PSTAIRE Helix Dynamics

Computational molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational changes of biological molecules over time. aps.orgmdpi.comtaylorfrancis.comnih.govplos.org Applied to proteins containing the this compound motif, MD simulations can complement crystallographic data by providing insights into the flexibility and movements of the PSTAIRE helix in different functional states.

MD simulations can reveal how the PSTAIRE helix moves and interacts with other parts of the protein and binding partners. These simulations can help understand the conformational shifts that occur upon cyclin binding and how the dynamics of the PSTAIRE helix contribute to the activation or regulation of kinase activity. callutheran.edu Simulations can also explore the effects of mutations or post-translational modifications on the dynamics and conformation of the PSTAIRE helix. While general MD simulations of helix formation and dynamics in peptides and proteins are common aps.orgmdpi.comnih.govplos.org, specific simulations focusing solely on the isolated PSTAIRE helix dynamics are less common; the motif's dynamics are typically studied within the context of the full protein or protein complex. However, the principles of using MD to study helix dynamics are applicable to the PSTAIRE helix within CDKs, providing a computational tool to investigate its flexibility and role in protein function at an atomic level. researchgate.net

The this compound motif, being a conserved peptide sequence within proteins like CDKs, does not have a PubChem CID. Therefore, a table listing compound names and their corresponding PubChem CIDs is not applicable in this context.

Genetic Engineering and Functional Genomics of this compound-Containing Proteins

Genetic engineering and functional genomics approaches are vital for understanding the roles of this compound-containing proteins in cellular processes. These techniques allow researchers to manipulate the genes encoding these proteins and observe the resulting effects on protein function and cellular phenotype. By altering the protein sequence or expression levels, scientists can gain insights into the specific contributions of the this compound motif and the broader functions of CDKs.

Site-Directed Mutagenesis of the this compound Sequence

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence of a gene, leading to alterations in the amino acid sequence of the encoded protein. When applied to the this compound sequence within CDK genes, this method allows researchers to investigate the functional importance of individual amino acids within this conserved motif.

Studies have utilized site-directed mutagenesis to alter residues within the this compound helix of CDKs to understand their impact on cyclin binding, kinase activity, and cell cycle regulation nih.govnih.govresearchgate.net. For instance, a cancer-derived mutation substituting a proline with leucine (B10760876) in the this compound helix of CDK2 was shown to impair stable cyclin association, although the mutant CDK2 could still generate some kinase activity and functionally complement defective CDKs in vivo nih.govnih.gov. Molecular dynamic simulations and biophysical measurements suggested that this mutation increased flexibility within the cyclin-binding helix, affecting its interaction with cyclins nih.govnih.gov.

Mutational analysis of CDC2 (CDK1) has also indicated that its cyclin binding domain is primarily located near its amino terminus, including the PSTAIRE region researchgate.net. Site-directed mutagenesis of CDK4 has identified amino-terminal sequences, including the PSTAIRE region, as important for cyclin D1 binding researchgate.net. These studies highlight the direct involvement of the this compound sequence in mediating the interaction with cyclins, which is fundamental to CDK activation and function.

Data from site-directed mutagenesis experiments can be presented in tables to show the specific mutations made, the affected amino acid residues within the this compound motif, and the observed functional consequences (e.g., changes in cyclin binding affinity, kinase activity, or cellular phenotype).

CDK ProteinMutation (Wild Type -> Mutant)Position (within this compound)Observed EffectReference
CDK2Pro -> LeuP (1st residue)Impaired stable cyclin association nih.govnih.gov
CDK4Various mutationsAmino-terminus (including PSTAIRE region)Altered cyclin D1 binding researchgate.net
CDC2 (CDK1)Various mutationsAmino-terminus (including PSTAIRE region)Impact on cyclin binding and cell division biorxiv.org
CDC28Mutations in PSTAIRE helixVariousLethality or altered cyclin association in yeast biorxiv.org

Pstair Motif in Cellular Systems Engineering and Research Trajectories

Implications of PSTAIR Motif Dysregulation in Proliferative Disorders

Dysregulation of the cell cycle is a hallmark feature of proliferative disorders, most notably cancer nih.govwikipedia.orgtechnologynetworks.comdovepress.com. The precise progression through the cell cycle phases (G1, S, G2, M) is governed by the coordinated activity of various cyclin-CDK complexes, whose formation and activation are contingent upon the cyclin-PSTAIR interaction sigmaaldrich.comabbiotec.comcallutheran.edunih.gov. Alterations affecting the expression levels, activity, or regulatory mechanisms of CDKs and cyclins can lead to uncontrolled cell division and contribute to tumorigenesis nih.govdovepress.com.

Research has demonstrated that mutations within the this compound motif itself or in regions of CDKs that interact with cyclins via the this compound helix can impact the stability and activity of cyclin-CDK complexes, thereby disrupting normal cell cycle control. For instance, a cancer-derived mutation involving a proline to leucine (B10760876) substitution at position 45 (P45L) in the this compound helix of CDK2 has been shown to impair stable cyclin binding nih.gov. While this specific mutant CDK2 could still exhibit some activity and complement defective CDKs in vivo, such alterations highlight how subtle changes in the this compound region can have functional consequences relevant to proliferative control nih.gov.

The intricate balance of CDK activation and inhibition, influenced by the this compound-mediated cyclin binding, is often disrupted in cancer cells. Overexpression of cyclins or CDKs, loss of CDK inhibitors (CKIs), or activating mutations in CDK genes can lead to persistent CDK activity and uncontrolled progression through the cell cycle checkpoints nih.govtechnologynetworks.comdovepress.com. Given the central role of the this compound motif in mediating the essential interaction between CDKs and cyclins, its functional integrity is paramount for regulated cell division. Dysregulation impacting this interaction, whether directly through mutations in the motif or indirectly through altered expression or modification of the interacting proteins, contributes significantly to the aberrant proliferation characteristic of cancers and other proliferative disorders.

This compound Motif as a Target for Biochemical and Genetic Perturbations

The critical function of the this compound motif in facilitating cyclin-CDK complex formation makes the proteins containing this motif, particularly CDKs, key targets in cellular systems engineering and therapeutic strategies aimed at modulating cell cycle progression. Both biochemical and genetic approaches have been employed to perturb the function of this compound-containing CDKs.

Biochemical perturbations often involve the use of molecules that interact with CDKs or their regulatory partners. Antibodies specifically generated to recognize the conserved this compound sequence have been valuable tools in research to detect, localize, and study the expression and interactions of various CDKs across different species and cellular contexts sigmaaldrich.comabbiotec.comnovusbio.comnih.govnih.gov. While these antibodies are primarily research reagents, their utility underscores the motif's importance as a recognizable and conserved structural element.

More significantly, the CDKs that contain the this compound motif are major targets for pharmacological intervention, particularly in cancer therapy nih.govfrontiersin.orgtwtm.com.tw. CDK inhibitors (CKIs) represent a class of biochemical agents designed to block CDK activity and thus halt or slow down the cell cycle in rapidly proliferating cancer cells nih.govtechnologynetworks.com. These inhibitors can act through various mechanisms, including competing with ATP for the catalytic site or stabilizing inactive CDK conformations. Although they may not directly bind the this compound motif, their efficacy relies on inhibiting the function of the active cyclin-CDK complex, whose formation is dependent on the this compound-mediated interaction. The development of targeted therapies focusing on protein kinases, including CDKs, has been a significant advance in cancer treatment frontiersin.org.

Genetic perturbations involve altering the genes encoding this compound-containing CDKs or their interacting proteins. Introducing mutations in the this compound motif, as seen in the CDK2 P45L example, can directly impact cyclin binding affinity and complex stability nih.gov. Genetic knockout, knockdown, or overexpression of CDK or cyclin genes are common techniques used in research to study the effects of altered CDK activity on cell cycle progression and cellular phenotypes plos.orgmaayanlab.cloud. These genetic manipulations can reveal the specific roles of different cyclin-CDK complexes and the consequences of their dysregulation. Furthermore, studies involving genetic screens in model organisms have identified mutations in cell cycle regulators, including those affecting CDK function, highlighting the importance of these genes in maintaining proliferative control nih.gov.

The ability to perturb the function of this compound-containing CDKs through both biochemical agents and genetic modifications provides powerful tools for dissecting cell cycle regulatory mechanisms and developing potential therapeutic interventions for diseases characterized by aberrant cell proliferation.

Emerging Research Avenues and Conceptual Advances in this compound Biology

Current and emerging research trajectories in the study of the this compound motif and the CDKs that contain it are focused on gaining a deeper understanding of the intricate regulatory mechanisms governing their activity and exploring novel strategies for therapeutic targeting.

One significant area involves detailed structural studies to elucidate the precise molecular dynamics of cyclin-CDK complex formation and activation, with particular attention to the conformational changes of the this compound helix upon cyclin binding and phosphorylation callutheran.edunih.govnih.gov. Advances in techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling are providing higher-resolution insights into these interactions, which can inform the rational design of inhibitors or modulators callutheran.eduresearchgate.net.

Another key research avenue is the investigation of post-translational modifications (PTMs) affecting CDKs and their interacting partners, particularly those near or influencing the this compound motif. Phosphorylation at specific residues within the CDK, often mediated by CDK-activating kinases (CAKs), is essential for full enzymatic activity and can be influenced by cyclin binding facilitated by the this compound motif sigmaaldrich.comnih.govwikipedia.orgoup.com. Other PTMs, such as acetylation or ubiquitylation, can also regulate CDK stability, localization, and interaction with cyclins or inhibitors, adding layers of complexity to the regulatory network icr.ac.uk. Understanding how these modifications are integrated with the structural changes involving the this compound helix is crucial.

Emerging conceptual advances include viewing cell cycle control not just as a linear pathway but as a complex, interconnected network where the activity of this compound-containing CDKs is integrated with numerous signaling pathways and cellular processes openaccessjournals.complos.orgnih.gov. Research is exploring how mechanical signals, metabolic status, and interactions with the extracellular matrix can influence CDK activity and cell cycle progression, potentially through mechanisms that converge on the regulation of cyclin-CDK complexes and their interactions frontiersin.org.

Furthermore, the development of more specific and potent CDK inhibitors continues to be a major focus in cancer research nih.govfrontiersin.orgtwtm.com.tw. Designing molecules that selectively target specific cyclin-CDK complexes or interfere with the protein-protein interactions mediated by the this compound motif holds promise for reducing off-target effects and improving therapeutic outcomes. Research is also exploring combination therapies where CDK inhibitors are used alongside other agents, such as immunotherapy or targeted therapies, to enhance efficacy and overcome resistance mechanisms frontiersin.orgyoutube.com.

The study of the this compound motif in diverse eukaryotic organisms, including plants, continues to provide valuable comparative insights into the conserved and divergent aspects of cell cycle regulation oup.comcas.cznih.govnih.gov. These studies contribute to a broader understanding of fundamental cellular processes and can reveal novel regulatory mechanisms.

Q & A

Q. How to ensure reproducibility in computational studies of this compound?

  • Methodological Answer :
  • Code Sharing : Use GitHub/GitLab with version control and DOI assignment.
  • Containerization : Deploy Docker images with pre-configured software environments.
  • Parameter Reporting : Document all inputs (e.g., force fields, convergence criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.